1-Allyl-3-isobutyl-8-methylxanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-3-isobutyl-8-methylxanthine is a xanthine derivative with the molecular formula C13H18N4O2It contains 13 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-3-isobutyl-8-methylxanthine typically involves the alkylation of xanthine derivatives. The process begins with the preparation of 3-isobutyl-8-methylxanthine, which is then subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using column chromatography or recrystallization techniques to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Allyl-3-isobutyl-8-methylxanthine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted xanthine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Allyl-3-isobutyl-8-methylxanthine has several applications in scientific research:
Wirkmechanismus
1-Allyl-3-isobutyl-8-methylxanthine exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP activates protein kinase A (PKA), which in turn modulates various cellular processes, including gene expression, cell proliferation, and apoptosis . Additionally, the compound acts as a nonselective adenosine receptor antagonist, further influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
3-Isobutyl-1-methylxanthine: A closely related compound with similar phosphodiesterase inhibitory properties.
Theophylline: Another xanthine derivative known for its bronchodilator effects and use in treating respiratory conditions.
Uniqueness: 1-Allyl-3-isobutyl-8-methylxanthine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its allyl group enhances its reactivity and potential for further chemical modifications, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
81250-17-1 |
---|---|
Molekularformel |
C13H18N4O2 |
Molekulargewicht |
262.31 g/mol |
IUPAC-Name |
8-methyl-3-(2-methylpropyl)-1-prop-2-enyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H18N4O2/c1-5-6-16-12(18)10-11(15-9(4)14-10)17(13(16)19)7-8(2)3/h5,8H,1,6-7H2,2-4H3,(H,14,15) |
InChI-Schlüssel |
LZKYSPPBMXPEBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(N1)C(=O)N(C(=O)N2CC(C)C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.